molecular formula C8H10FNO5S2 B13524913 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate

2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate

Cat. No.: B13524913
M. Wt: 283.3 g/mol
InChI Key: OCCIBJGTEPZZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate is a fluorinated compound with the molecular formula C8H10FNO5S2 and a molecular weight of 283.3 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate typically involves the reaction of 2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

    Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and selectivity.

Mechanism of Action

The mechanism of action of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the amino group is replaced by other nucleophiles . This process involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(ethanesulfonyl)phenyl sulfurofluoridate: A closely related compound with similar reactivity and applications.

    2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Another compound with similar biological activities and chemical properties.

Uniqueness

2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate is unique due to its fluorinated structure, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it particularly valuable for specific applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C8H10FNO5S2

Molecular Weight

283.3 g/mol

IUPAC Name

2-amino-4-ethylsulfonyl-1-fluorosulfonyloxybenzene

InChI

InChI=1S/C8H10FNO5S2/c1-2-16(11,12)6-3-4-8(7(10)5-6)15-17(9,13)14/h3-5H,2,10H2,1H3

InChI Key

OCCIBJGTEPZZKI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.